

Olomoucine: A Technical Guide to a Purine Analog CDK Inhibitor

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Compound of Interest

Compound Name: *Olomoucine*

Cat. No.: *B1683950*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Olomoucine**, a first-generation purine analog and selective inhibitor of cyclin-dependent kinases (CDKs). This document details its structure, mechanism of action, effects on key signaling pathways, and relevant experimental protocols, serving as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Core Structure and Mechanism of Action

Olomoucine, with the chemical formula $C_{15}H_{18}N_6O$, is a synthetic purine derivative.^[1] Its structure is characterized by substitutions at the C2, N6, and N9 positions of the purine ring. This structural configuration allows it to function as an ATP-competitive inhibitor of several cyclin-dependent kinases.^[1] By binding to the ATP-binding pocket of CDKs, **Olomoucine** prevents the phosphorylation of substrate proteins that are crucial for cell cycle progression.^[2]^[3]

The primary targets of **Olomoucine** are the key regulators of the cell cycle, leading to cell cycle arrest at the G1/S and G2/M transitions.^[2]^[4] This inhibition of cell cycle progression forms the basis of its anti-proliferative and potential therapeutic effects.

Quantitative Data: Inhibitory Activity

The inhibitory potency of **Olomoucine** and its key derivatives, Roscovitine and **Olomoucine II**, against various CDK/cyclin complexes is summarized below. The half-maximal inhibitory concentration (IC50) values highlight the evolution of potency with structural modifications.

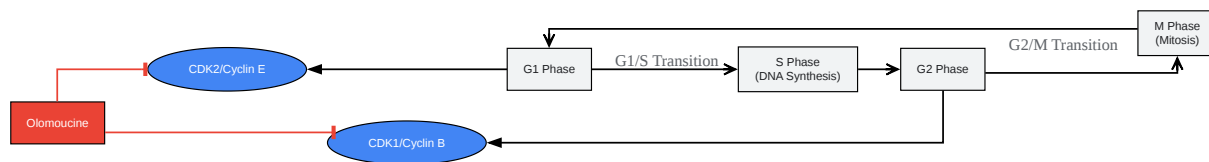
Compound	Target Kinase	IC50 (μM)
Olomoucine	CDC2/cyclin B	7[1]
Cdk2/cyclin A	7[1]	
Cdk2/cyclin E	7[1]	
CDK5/p35	3[1]	
ERK1/p44 MAP kinase	25[1]	
Roscovitine	CDK1/cyclin B	0.7[3]
CDK2/cyclin A	0.7[3]	
CDK2/cyclin E	0.7[3]	
CDK5/p25	0.2	
CDK7/cyclin H	0.9	
CDK9/cyclin T1	0.4	
Olomoucine II	CDK1/cyclin B	7.6
CDK2/cyclin E	0.1	
CDK4/cyclin D1	19.8	
CDK7/cyclin H	0.45	
CDK9/cyclin T	0.06	

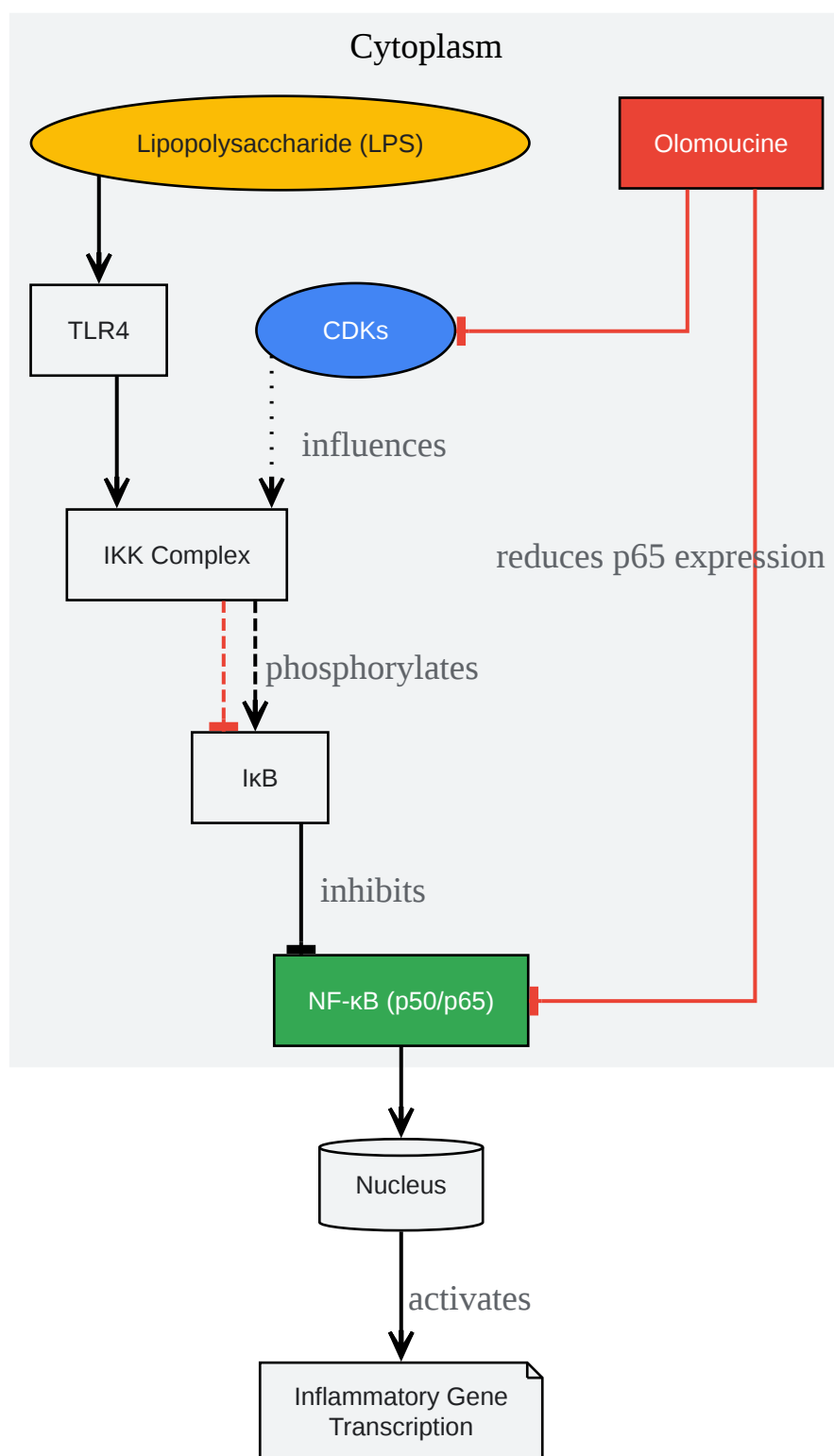
Signaling Pathways Modulated by Olomoucine

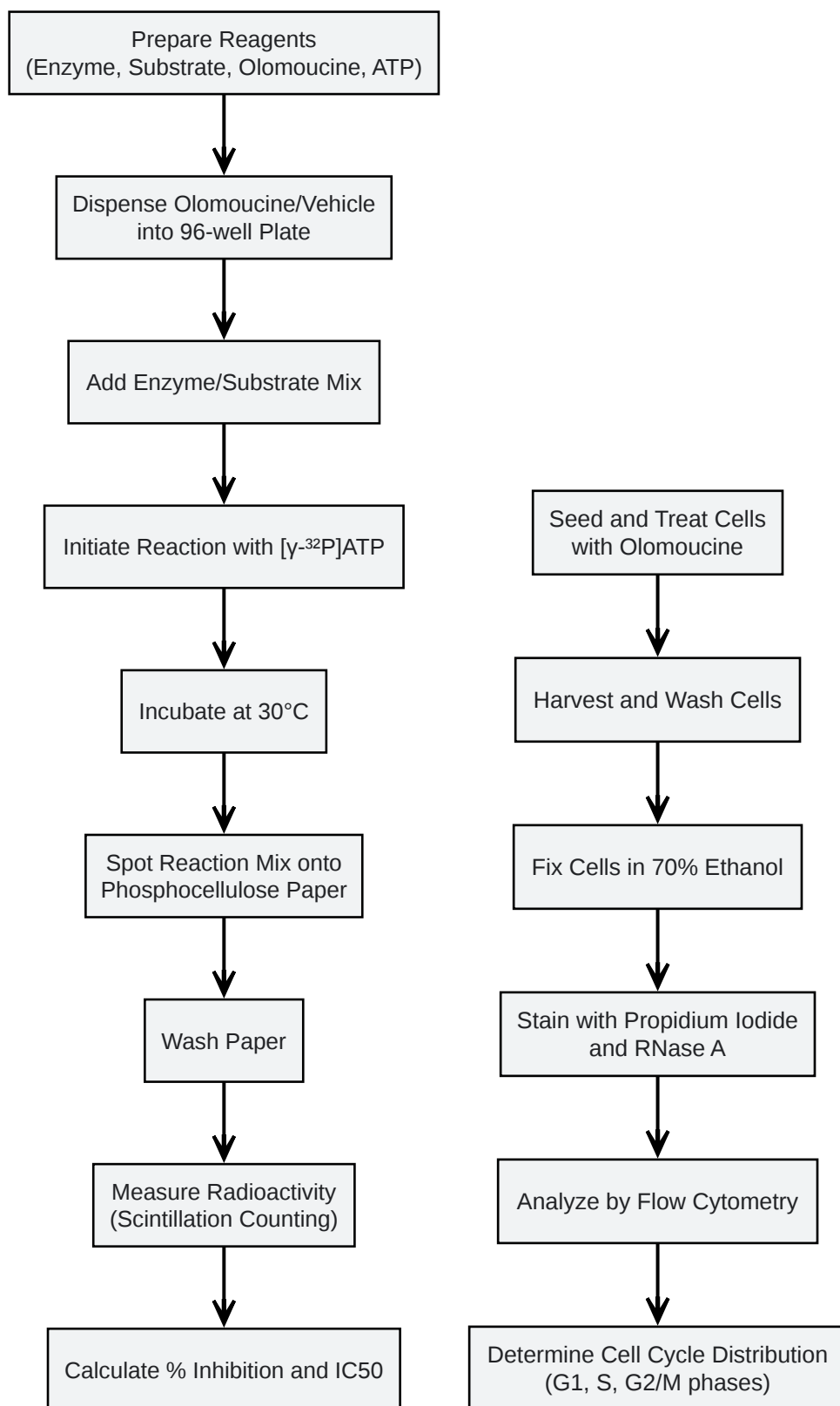
Olomoucine's primary mechanism of action involves the direct inhibition of CDKs, which has downstream consequences on several critical signaling pathways that regulate cell proliferation, survival, and inflammation.

Cell Cycle Regulation

By inhibiting CDK1 and CDK2, **Olomoucine** effectively halts the cell cycle at two major checkpoints: the G1/S transition and the G2/M transition.^{[2][4]} This arrest prevents the cell from entering the DNA synthesis (S) phase and mitosis (M) phase, thereby inhibiting cell division.







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